![molecular formula C11H20Cl3N3 B1456116 N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1349716-99-9](/img/structure/B1456116.png)
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride
Overview
Description
“N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1185293-43-9 . It has a molecular weight of 300.66 and its IUPAC name is 1-(3-pyridinylmethyl)-4-piperidinamine trihydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a solid compound . It has a molecular weight of 300.66 . The InChI code provides information about its molecular structure and formula .
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride plays a significant role in their synthesis . It serves as a building block for creating various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and are essential for the development of new medicinal compounds.
Pharmacological Applications
The compound is involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . Its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug design and development. They are used to create molecules that can interact with biological targets, leading to the development of new treatments for various diseases.
Dye-Sensitized Solar Cells (DSSCs)
Pyridine-based dyes, which include N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride , are used in the design of donor-π-acceptor dyes for DSSCs . These dyes enhance the photovoltaic performance of solar cells by facilitating efficient intramolecular charge transfer, leading to higher light harvesting efficiency and increased energy conversion rates.
Proteomics Research
This compound is utilized in proteomics research to study proteins and their functions . It can be used to modify proteins or peptides, thereby aiding in the understanding of protein structure, function, and interactions. This is crucial for identifying potential biomarkers for diseases and developing targeted therapies.
Antioxidant Properties
Derivatives of piperidine, such as those synthesized from N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride , have shown powerful antioxidant actions . They are capable of hindering or suppressing free radicals, which is beneficial in preventing oxidative stress-related diseases.
Chemical Synthesis and Organic Chemistry Research
The compound is a valuable reagent in organic chemistry research for the synthesis of complex molecules . It is used in various intra- and intermolecular reactions, leading to the formation of new chemical entities. This has implications for the synthesis of materials with potential applications in different industries, including pharmaceuticals and materials science.
Mechanism of Action
While the specific mechanism of action for “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is not mentioned in the available resources, compounds containing similar structures, such as 3-(Piperidin-4-ylmethoxy)pyridine, have been reported to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a drug target for certain cancers due to the important functions of methylated H3K4 or LSD1 overexpression .
Future Directions
While specific future directions for “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” are not mentioned in the available resources, compounds with similar structures have been studied for their potential as potent inhibitors of LSD1 , which is a drug target for certain cancers . This suggests that “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” and similar compounds could have potential applications in cancer therapy.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;;/h1-2,5,8,11-12,14H,3-4,6-7,9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZZHETZNKHPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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